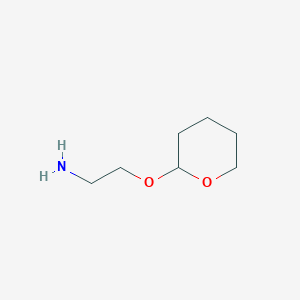
2-(Tetrahydro-pyran-2-yloxy)-ethylamine
Übersicht
Beschreibung
“2-(Tetrahydro-pyran-2-yloxy)-ethylamine” is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . Its IUPAC name is 2-(oxan-2-yloxy)ethanol .
Molecular Structure Analysis
The molecular formula of “2-(Tetrahydro-pyran-2-yloxy)-ethylamine” is C7H14O3 . The InChI string is InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 . The SMILES string is OCCOC1CCCCO1 .Physical And Chemical Properties Analysis
The compound has a boiling point of 95°C at 22 mmHg . Its density is 1.077 g/mL at 20°C . It is soluble in acetone, slightly soluble in chloroform, dichloromethane, and ethyl acetate .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
The synthesis and structural analysis of compounds related to "2-(Tetrahydro-pyran-2-yloxy)-ethylamine" have been a subject of interest due to their unique properties and potential applications. For example, Brbot-Šaranović et al. (2001) reported the synthesis and structure of two isomeric enaminones, highlighting the role of tautomerism in their structure. This study demonstrates the complexity and versatility of such compounds, which can exist in various tautomeric forms due to their cyclic and side chain parts, further characterized by strong intramolecular hydrogen bonds (Brbot-Šaranović et al., 2001).
Chemical Synthesis Applications
In another study, Zaware et al. (2011) focused on the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This approach provides rapid access to structurally diverse compounds for potential screening against various biological targets, demonstrating the utility of "2-(Tetrahydro-pyran-2-yloxy)-ethylamine" related structures in medicinal chemistry and drug discovery (Zaware et al., 2011).
Reactivity and Synthetic Utility
The reactivity and synthetic utility of these compounds are also notable. Pretto et al. (2019) presented a chemoselective synthesis method for producing 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, showcasing the versatility of "2-(Tetrahydro-pyran-2-yloxy)-ethylamine" related structures in synthesizing complex heterocyclic compounds with moderate to good yields (Pretto et al., 2019).
Industrial Scale Synthesis
On an industrial scale, the synthesis and optimization of related compounds have been explored for their potential applications in fine chemicals and pharmaceuticals. Donners et al. (2002) described the two-step synthesis and scale-up of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, showcasing the potential for large-scale production and application of such compounds (Donners et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(oxan-2-yloxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZIGLRPPALBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-pyran-2-yloxy)-ethylamine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)
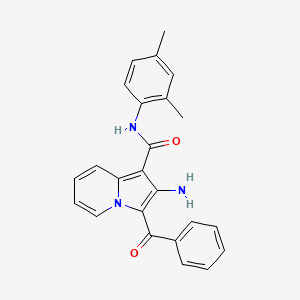
![5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2987600.png)
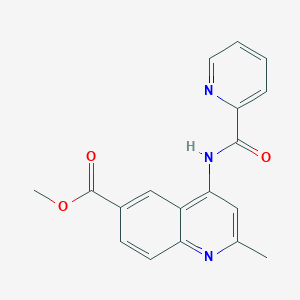
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)
![3-[[3-(1H-benzimidazol-2-yl)-7-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2987604.png)
![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
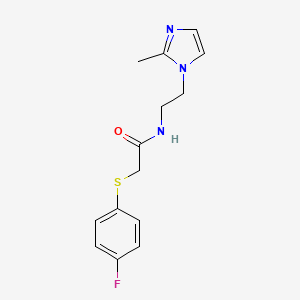
![7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one](/img/structure/B2987607.png)
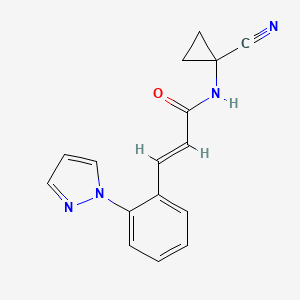
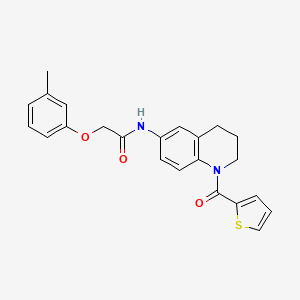
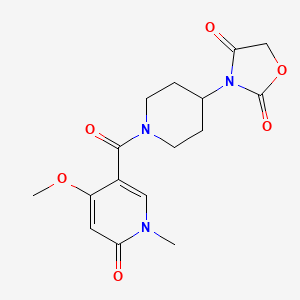
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987617.png)
![Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2987619.png)